molecular formula C20H20N2O3S B2966614 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034591-20-1

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2966614
CAS No.: 2034591-20-1
M. Wt: 368.45
InChI Key: UDOAXYCZNIFMNP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-4-carboxamide derivative characterized by a hydroxy-methoxy-phenylpropyl substituent on the amide nitrogen. This compound’s unique substitution pattern—combining aromatic (phenyl) and polar (hydroxy, methoxy) groups—suggests tailored physicochemical properties, influencing solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-14-20(24,16-10-6-3-7-11-16)13-21-18(23)17-12-26-19(22-17)15-8-4-2-5-9-15/h2-12,24H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOAXYCZNIFMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can be achieved through the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Thiazole-4-carboxamide Derivatives

Compound Name Thiazole Substituent (Position 2) Amide Nitrogen Substituent Key Functional Groups
Target Compound Phenyl 2-hydroxy-3-methoxy-2-phenylpropyl Hydroxy, methoxy, phenyl
DAMPTC (2-[(3,4-dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) 3,4-Dichlorophenylamino 3-(morpholin-4-yl)propyl Morpholine, dichlorophenyl
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide 4-(2-((3-methoxybenzyl)amino)-2-oxoethyl) Methoxybenzyl, carbonyl
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide Phenyl 2-phenyl-1,3-benzothiazol-7-yl Benzothiazole, phenyl

Key Observations :

  • Thiazole vs.
  • Electron-Withdrawing/Donating Groups : DAMPTC’s dichlorophenyl and morpholine groups increase hydrophobicity and rigidity, whereas the target compound’s methoxy and hydroxy groups improve water solubility .

Key Observations :

  • Amide Coupling : DAMPTC and the target compound likely share carbodiimide-mediated amide bond formation, while triazoles () require cyclocondensation under basic conditions .
  • Tautomerism : Unlike 1,2,4-triazole derivatives (), thiazole-4-carboxamides lack tautomeric equilibria, simplifying spectral interpretation .

Physicochemical and Bioactivity Implications

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Bioactivity (Reported)
Target Compound ~386.45 ~2.1 Moderate (DMSO >10) Not reported; analogs show kinase inhibition
DAMPTC ~424.32 ~3.8 Low (DMSO <5) High-affinity kinase inhibitor
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide ~346.43 ~3.5 Poor Antimicrobial (hypothesized)

Key Observations :

  • logP and Solubility : The target compound’s hydroxy and methoxy groups reduce logP compared to DAMPTC, favoring aqueous solubility .
  • Bioactivity Trends : DAMPTC’s morpholine and dichlorophenyl groups enhance target affinity, suggesting the target compound’s polar substituents may trade potency for improved ADME .

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